1-(Aminooxy)propan-2-ol hydrochloride
Overview
Description
1-(Aminooxy)propan-2-ol hydrochloride, also known as AOP, is an organic compound used in a wide range of scientific experiments, including chemical synthesis, biochemical analysis, and protein modification. It has a molecular weight of 127.57 .
Molecular Structure Analysis
The molecular formula of this compound is C3H10ClNO2 . The InChI code is 1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Cardiovascular Research
Research has been conducted on compounds structurally related to 1-(Aminooxy)propan-2-ol hydrochloride, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which were synthesized to investigate their affinity to beta-1 and beta-2 adrenoceptors. These studies aim to understand the cardioselectivity of beta-adrenoceptor blocking agents, which is crucial for developing safer cardiovascular drugs with fewer side effects. The findings indicated substantial cardioselectivity for certain derivatives, highlighting their potential in cardiovascular therapy (Rzeszotarski et al., 1979).
Crystallography and Conformational Analysis
Derivatives like 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been analyzed using X-ray diffraction to understand their conformation in different environments. Such studies provide insights into the molecular structures and potential interactions of these compounds, which can be essential for their application in drug design and other areas of chemistry (Nitek et al., 2020).
Synthesis of Chiral Compounds
The development of chiral amino alcohol-based ligands for the asymmetric synthesis of important intermediates is another area of application. For instance, a study reported the use of a chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, yielding chiral trichloromethyl propargyl alcohols with high enantioselectivity. Such chiral compounds are valuable building blocks in pharmaceutical chemistry (Jiang & Si, 2004).
Peptide Research
In peptide research, the behavior of peptides on reverse-phase supports during high-pressure liquid chromatography has been studied. Understanding the chromatographic behavior of peptides is essential for their purification and characterization, which is crucial in the development of peptide-based therapeutics and biomolecular research (Wilson et al., 1981).
Safety and Hazards
This compound is classified as dangerous. It can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
1-aminooxypropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYUSDXDWKOENV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CON)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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